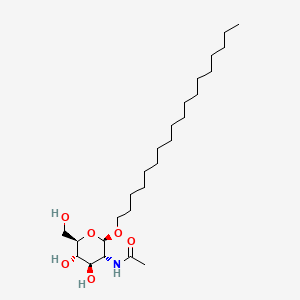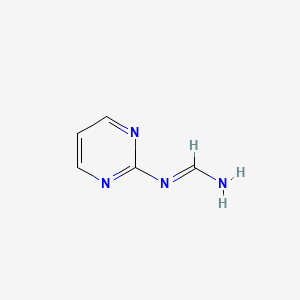
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is an organic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 . It is also known by other names such as Carbamic Acid, [(1R)-3-Hydroxy-1-Methylpropyl]-, 1,1-Dimethylethyl Ester (9CI); Boc-®-3-Aminobutan-1-Ol; N-Boc-®-3-Aminobutan-1-Ol .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate . The InChI code is 1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) and the InChI key is JSZOAOLSEKSNTD-SSDOTTSWSA-N .Physical and Chemical Properties Analysis
“®-tert-Butyl (4-hydroxybutan-2-yl)carbamate” is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Jaspine B : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines, is synthesized from L-Serine (Tang et al., 2014). Another study by Tang et al. (2014) elaborates a similar synthesis process (Tang et al., 2014).
Intermediates for Nucleotides Synthesis
- Enantioselective Synthesis for 2′-Deoxyribonucleotides : It's an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, as proven by its crystal structure in relation to β-2-deoxyribosylamine (Ober et al., 2004).
Catalytic and Organic Synthesis
- Use in Organic Synthesis : It's involved in the synthesis of various organic compounds, like (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid and other carbamates (Linder et al., 2003).
- Synthesis of Chiral 1,3-Dioxan-4-ones : Used in the synthesis of enantiomerically pure β-hydroxy-acid derivatives, significant in organic chemistry (Noda & Seebach, 1987).
Advanced Chemical Preparations
- Preparation of Epoxyketone Fragments : Catalytic epoxidation for the synthesis of epoxyketone, an important synthetic intermediate in various applications (Qiu et al., 2019).
Enzymatic and Kinetic Studies
- Enzymatic Kinetic Resolution : Used in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, leading to the production of optically pure enantiomers (Piovan et al., 2011).
Photoredox-Catalysis
- Photoredox-Catalyzed Synthesis : Utilized in a photoredox-catalyzed amination process, contributing to the synthesis of a range of 3-aminochromones (Wang et al., 2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES:), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZOAOLSEKSNTD-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








